molecular formula C26H25N5O4S B11678513 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11678513
M. Wt: 503.6 g/mol
InChI Key: YMEXQXVBSRBFHU-WPWMEQJKSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol or sulfide.

    Condensation with Aldehydes or Ketones: The final step involves the condensation of the triazole-thiol intermediate with an aldehyde or ketone to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings and the triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups and triazole rings.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with various enzymes and receptors, particularly those involved in oxidative stress and cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]oxazole
  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

Compared to similar compounds, 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide features a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its triazole ring and sulfanyl group, in particular, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-17(20-11-7-8-12-21(20)32)27-28-24(33)16-36-26-30-29-25(31(26)19-9-5-4-6-10-19)18-13-14-22(34-2)23(15-18)35-3/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-17+

InChI Key

YMEXQXVBSRBFHU-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O

Origin of Product

United States

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